

An In-depth Technical Guide to the Manufacturing Process of Disperse Yellow 211

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Yellow 211, a monoazo dye belonging to the pyridinone class, is a significant colorant primarily utilized in the textile industry for dyeing polyester fibers. This technical guide provides a comprehensive overview of its manufacturing process, intended for an audience with a strong background in organic chemistry and chemical engineering. The synthesis involves a two-stage process: the diazotization of 4-chloro-2-nitrobenzenamine followed by the azo coupling with 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone. This document outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the chemical pathways and manufacturing workflow to facilitate a deeper understanding of the synthesis.

Chemical Properties and Identification



Property	Value	Reference
Chemical Name	5-((4-Chloro-2- nitrophenyl)azo)-1-ethyl-6- hydroxy-4-methyl-2(1H)- pyridinone	[1][2]
C.I. Name	Disperse Yellow 211	[1]
CAS Number	86836-02-4	[1]
Molecular Formula	C15H12CIN5O4	[1]
Molecular Weight	361.74 g/mol	[1]
Appearance	Yellow powder	[3]
Melting Point	227-229 °C	[2]

Manufacturing Process

The industrial synthesis of **Disperse Yellow 211** is a sequential process involving the preparation of a diazonium salt from an aromatic amine, which is then reacted with a coupling component to form the final azo dye.

Stage 1: Diazotization of 4-Chloro-2-nitrobenzenamine

Diazotization is the process of converting a primary aromatic amine into a diazonium salt. In this synthesis, 4-chloro-2-nitrobenzenamine is the amine precursor.

Experimental Protocol:

- Preparation of the Amine Slurry: A suspension of 4-chloro-2-nitrobenzenamine is prepared in an aqueous acidic medium, typically using hydrochloric acid or sulfuric acid. The mixture is cooled to a temperature range of 0-5 °C in an ice bath with vigorous stirring to form a fine slurry of the amine salt.[4][5]
- Preparation of Nitrite Solution: A solution of sodium nitrite (NaNO2) is prepared in cold water.



- Diazotization Reaction: The sodium nitrite solution is added dropwise to the cold, stirred suspension of the amine salt.[4] It is crucial to maintain the temperature below 5 °C to prevent the decomposition of the unstable diazonium salt and to minimize side reactions such as the formation of phenols.[4] The tip of the addition funnel should be kept below the surface of the liquid to prevent the escape of nitrous fumes.[4]
- Monitoring the Reaction: The completion of the diazotization is monitored by testing for the
 presence of excess nitrous acid using starch-iodide paper. A positive test (blue-black color)
 indicates an excess of nitrous acid and the completion of the reaction.[4]
- Destruction of Excess Nitrous Acid: Any excess nitrous acid is typically quenched by the addition of a small amount of urea or sulfamic acid, which converts it to nitrogen gas.

Quantitative Data for Diazotization:

Parameter	Value/Range
Reactant	4-Chloro-2-nitrobenzenamine
Reagent	Sodium Nitrite (NaNO2)
Acid Medium	Hydrochloric Acid (HCl) or Sulfuric Acid (H ₂ SO ₄)
Temperature	0 - 5 °C
Stoichiometric Ratio (Amine:Nitrite)	Approx. 1 : 1.1
Reaction Time	30 - 60 minutes

Stage 2: Azo Coupling Reaction

The freshly prepared diazonium salt of 4-chloro-2-nitrobenzenamine is then reacted with the coupling component, 1-ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone, to form **Disperse Yellow 211**.

Experimental Protocol:

 Preparation of the Coupling Solution: 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridinone is dissolved in an alkaline aqueous solution, typically sodium hydroxide or potassium



hydroxide, to form the corresponding phenoxide salt. This increases its reactivity towards the electrophilic diazonium salt.

- Coupling Reaction: The cold diazonium salt solution is added slowly to the chilled solution of the coupling component with constant stirring. The reaction is typically carried out at a low temperature (0-10 °C) and under controlled pH conditions (typically slightly acidic to neutral, pH 4-7) to ensure proper coupling and minimize side reactions.
- Precipitation of the Dye: Upon completion of the coupling reaction, the pH of the reaction mixture is adjusted, leading to the precipitation of the crude **Disperse Yellow 211**.
- Isolation of the Product: The precipitated dye is collected by vacuum filtration and washed with water to remove any unreacted starting materials and inorganic salts.

Quantitative Data for Azo Coupling:

Parameter	Value/Range
Reactant 1	Diazonium salt of 4-Chloro-2-nitrobenzenamine
Reactant 2	1-Ethyl-3-cyano-4-methyl-6-hydroxy-2- pyridinone
Reaction Medium	Aqueous, pH controlled (typically 4-7)
Temperature	0 - 10 °C
Stoichiometric Ratio (Diazonium Salt:Coupling Component)	Approx. 1:1
Reaction Time	1 - 3 hours

Purification of Disperse Yellow 211

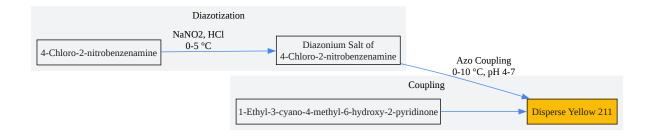
The crude **Disperse Yellow 211** obtained after filtration often contains impurities. Purification is essential to achieve the desired color strength and fastness properties.

Experimental Protocol:



- Recrystallization: A common method for purifying azo dyes is recrystallization from a suitable solvent or solvent mixture.[3] For disperse dyes, which have low water solubility, organic solvents such as ethanol, methanol, or acetic acid may be used. The crude product is dissolved in a minimal amount of the hot solvent, and the solution is then cooled to allow the purified dye to crystallize.
- Washing: The filtered crude product is washed thoroughly with hot water to remove residual salts and water-soluble impurities.
- Drying: The purified dye is dried in an oven at a controlled temperature to remove any remaining solvent.

Visualizations Chemical Reaction Pathway

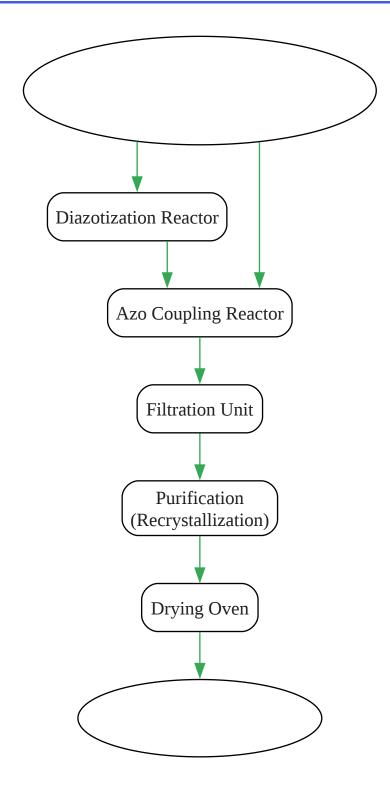


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Caption: Chemical synthesis pathway of **Disperse Yellow 211**.

Manufacturing Workflow





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Caption: Overall manufacturing workflow for Disperse Yellow 211.

Conclusion



The manufacturing of **Disperse Yellow 211** is a well-established process in the dye industry, relying on the fundamental principles of azo chemistry. The successful synthesis hinges on the precise control of reaction parameters, particularly temperature and pH, during the diazotization and coupling stages. The purification of the final product is critical to ensure high quality and performance in its application. This guide provides a foundational understanding of the core manufacturing process, offering valuable insights for researchers and professionals in the field of organic synthesis and dye chemistry.

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